

# A Comparative Guide to the Clinical Trial Outcomes of ATM Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | ATM Inhibitor-2 |           |
| Cat. No.:            | B12411654       | Get Quote |

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs). Its central role in orchestrating cell cycle arrest and DNA repair has made it an attractive target for cancer therapy. Inhibiting ATM can enhance the efficacy of DNA-damaging treatments like radiotherapy and certain chemotherapies by preventing cancer cells from repairing the induced damage. This guide provides a comparative overview of the clinical trial outcomes for several ATM inhibitors, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and trial designs.

## **Quantitative Data Summary**

The following table summarizes the key quantitative outcomes from recent clinical trials of different ATM inhibitors.



| Inhibitor | Trial Phase | Patient<br>Population                                      | Combination<br>Therapy                                                      | Key Efficacy<br>Outcomes                                                                                                    | Key<br>Safety/Toler<br>ability<br>Outcomes                                                                                                                                  |
|-----------|-------------|------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| AZD1390   | Phase I     | Recurrent &<br>Newly<br>Diagnosed<br>Glioblastoma<br>(GBM) | Intensity-<br>Modulated<br>Radiation<br>Therapy<br>(IMRT)                   | Recurrent GBM: Median Overall Survival (OS) of 12.7 months in patients at tolerated doses.                                  | Recurrent GBM MTD: 400 mg once daily. Newly Diagnosed GBM MTD: 300 mg once daily. 15.7% of patients had Grade 3/4 treatment- related adverse events (AEs).                  |
| M4076     | Phase I     | Advanced<br>Solid Tumors                                   | Monotherapy<br>&<br>Combination<br>with<br>Tuvusertib<br>(ATR<br>inhibitor) | Monotherapy: Target engagement confirmed by pharmacodyn amic markers. Combination: 6 patients had stable disease >16 weeks. | Monotherapy MTD: 300 mg once daily. Dose-limiting toxicities (DLTs) in 4/22 patients. Common AEs: rash, anemia. Combination AEs: Anemia (62%), nausea (45%), fatigue (43%). |



| M3541 Phase I | Solid Tumors | Palliative<br>Radiotherapy | Overall Response: 20% (3/15 patients) had a confirmed complete or partial response. | Doses up to 300 mg were well tolerated. One patient experienced DLTs. Note: Further development was discontinued due to a non- optimal pharmacokin etic profile and lack of dose- response relationship. |
|---------------|--------------|----------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|---------------|--------------|----------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

### **Experimental Protocols and Methodologies**

The clinical evaluation of ATM inhibitors has primarily involved Phase I trials designed to assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

# **AZD1390 Phase I Trial (NCT03423628)**

- Study Design: A global, multi-arm Phase I trial. Arm A enrolled patients with recurrent GBM, and Arm C enrolled patients with newly diagnosed, MGMT-unmethylated GBM. The study followed a dose-escalation design to determine the MTD.
- Methodology: Patients received escalating once-daily oral doses of AZD1390. This was
  combined with standard-of-care IMRT. Patients in Arm A received 35 Gy in 10 fractions, while
  those in Arm C received 60 Gy in 30 fractions. Following radiotherapy, patients received
  adjuvant AZD1390 for two weeks.



Pharmacodynamic Assessment: A parallel Phase 0/1b study (NCT05182905) evaluated ATM inhibition by measuring the suppression of phosphorylated RAD50 (pRAD50), a downstream target of ATM, in tumor tissue after ex vivo radiation. This provided direct evidence of target engagement in the brain.

# M4076 Phase I Trial (DDRiver Solid Tumors 410; NCT04882917)

- Study Design: An open-label, dose-escalation (Part 1A) study to evaluate M4076 as a monotherapy in patients with advanced solid tumors.
- Methodology: Patients received M4076 orally once daily in 21-day cycles at escalating dose levels (100-400 mg). Dose escalation was guided by safety data and a Bayesian analysis.
- Pharmacodynamic Assessment: Target engagement was evaluated by measuring the modulation of γ-H2AX, a direct ATM target, in ex vivo stimulated lymphocytes using flow cytometry. Preliminary results showed a significant reduction in γ-H2AX levels, indicating effective ATM inhibition.

### M3541 Phase I Trial (NCT03225105)

- Study Design: A Phase I dose-escalation study in patients with solid tumors.
- Methodology: Fifteen patients received palliative radiotherapy (30 Gy in 10 fractions) combined with escalating doses of oral M3541 (50–300 mg) on the days of radiation treatment. A Bayesian logistic regression model was used to guide dose escalation.
- Pharmacokinetic and Pharmacodynamic Assessment: Plasma levels of M3541 were measured to assess PK. PD was evaluated by measuring the ratio of phosphorylated to total ATM in immune cells, though no relationship with dose was observed.

# Visualizations ATM Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of ATM in the DNA double-strand break (DSB) repair pathway. Upon DNA damage, ATM is activated and phosphorylates a cascade of



downstream targets, including CHK2 and RAD50, to initiate cell cycle arrest and DNA repair. ATM inhibitors block this initial signaling step.



Click to download full resolution via product page

Caption: ATM's role in the DNA damage response pathway and the mechanism of ATM inhibitors.

#### **Generalized Phase I Dose-Escalation Trial Workflow**



This diagram outlines the typical workflow for a Phase I clinical trial of a new ATM inhibitor, as derived from the methodologies of the trials for AZD1390, M4076, and M3541.



Click to download full resolution via product page



Caption: A simplified workflow of a "3+3" Phase I dose-escalation clinical trial.

 To cite this document: BenchChem. [A Comparative Guide to the Clinical Trial Outcomes of ATM Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411654#clinical-trial-outcomes-of-different-atm-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com